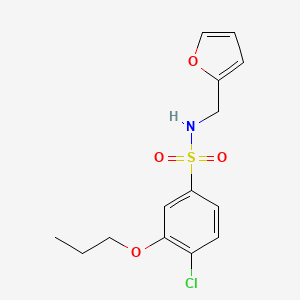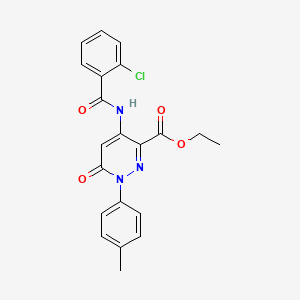
3-(2-(ジエチルアミノ)エチル)-N-イソペンチル-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to have various biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amines and other precursors to form the tetrahydroquinazoline core, followed by various functional group interconversions to install the other groups .Molecular Structure Analysis
The compound contains a tetrahydroquinazoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. It also has various substituents, including a diethylaminoethyl group and an isopentyl group .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, and the carbonyl group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the nature and arrangement of its functional groups .科学的研究の応用
薬物送達システム
この化合物の構造は、薬物送達システムの開発に役立つ可能性を示唆しています。その両親媒性により、治療剤をカプセル化できる小胞構造であるポリマーソームを形成できる可能性があります。 これらのポリマーソームは、pHなどの環境変化に応答するように設計することができ、標的薬物送達に最適です .
ナノメディシン
ナノメディシンの分野では、この化合物を用いて、生物学的刺激に対して特定の応答を示すナノ粒子を作成できます。 例えば、ジエチルアミノ基は、温度応答性を示すナノ粒子の形成を促進し、制御された薬物放出などの用途に不可欠です .
生体模倣ナノリアクター
この化合物は安定なナノ構造を形成する能力があるため、生体模倣ナノリアクターの構築に適しています。 これらのナノリアクターは生物学的プロセスを模倣することができ、複雑な有機化合物の合成や汚染物質の分解に使用できます .
人工細胞およびオルガネラ
この化合物は、人工細胞およびオルガネラの作製に使用される可能性があります。 ポリマーソームに自己集合することにより、選択的透過性やコンパートメント化などの天然細胞の機能を模倣する構造を形成できます。これらは、細胞生物学の研究や合成生物学のアプリケーションの開発に不可欠です .
抗菌剤
この化合物の構造的要素は、抗菌作用があることを示唆しています。 さまざまな細菌や酵母に対して効果的な誘導体に変換される可能性があり、抗生物質研究の新しい道を開きます .
センシングと診断
最後に、この化合物はセンシングと診断に役立つ可能性があります。 その反応性基は、特定の生体分子が存在すると色や蛍光が変化するように設計できるため、病気の検出や生物学的プロセスの監視に役立つ貴重なツールとなります .
将来の方向性
作用機序
Target of Action
The compound “3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” contains a diethylaminoethyl group, which is often found in compounds with CNS activity, and a tetrahydroquinazoline group, which is a common scaffold in many bioactive compounds . Therefore, it’s possible that this compound could interact with targets in the central nervous system or other cellular targets that recognize these structural motifs.
Pharmacokinetics
The ADME properties of “3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” would need to be studied experimentally. Factors such as its solubility, stability, and the presence of functional groups known to interact with metabolic enzymes could all influence its pharmacokinetic properties .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate to form the intermediate N-(2-(diethylamino)ethyl)-N-isopentylthiourea. This intermediate is then reacted with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "2-(diethylamino)ethylamine", "isopentyl isothiocyanate", "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate in ethanol to form N-(2-(diethylamino)ethyl)-N-isopentylthiourea.", "Step 2: Reaction of N-(2-(diethylamino)ethyl)-N-isopentylthiourea with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in ethanol to form the final product '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] } | |
CAS番号 |
422528-35-6 |
分子式 |
C20H30N4O2S |
分子量 |
390.55 |
IUPAC名 |
3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27) |
InChIキー |
VZOSZRUJMFXHOJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)
![4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2580856.png)
![2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2580857.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2580861.png)
![5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2580863.png)
![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2580864.png)


![4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2580868.png)


